![molecular formula C15H16N2O2S2 B2910059 2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide CAS No. 941884-91-9](/img/structure/B2910059.png)
2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-2-carboxamide derivatives are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The carboxamide group (-CONH2) is attached to the second carbon of the thiophene ring . These compounds are known for their diverse biological activities and are used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives often involves the reaction of thiophene with various reagents . For example, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized for their STING-agonistic activity .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives can be analyzed using various spectroscopic methods including IR, 1H NMR, and 13C NMR . The exact structure would depend on the specific substituents attached to the thiophene ring and the carboxamide group .Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives can undergo various chemical reactions depending on the conditions and the specific substituents present . For example, they can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives depend on their specific structure. For example, the molecular weight of 2-thiophenecarboxamide is 127.161 g/mol .Scientific Research Applications
- Thiophene derivatives, including our compound of interest, play a crucial role in drug discovery. Researchers investigate their potential as anticancer agents , anti-inflammatory drugs , and antimicrobial agents . For instance, suprofen, which features a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug. Additionally, articaine, a 2,3,4-trisubstituted thiophene, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
- Thiophene-based molecules contribute significantly to the advancement of organic semiconductors . These materials find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them valuable for designing efficient electronic devices.
- Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry and material science . Their ability to protect metals from corrosion makes them essential for maintaining infrastructure and machinery.
- 2-octylthiophene, a related compound, is used in the synthesis of anti-atherosclerotic agents . Investigating the properties of our compound could reveal similar therapeutic potential.
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Anti-Atherosclerotic Agents
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
It is known that thiophene derivatives can have various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It is known that the biological activity of thiophene derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-propan-2-ylsulfanylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9(2)21-11-5-3-4-10(8-11)14(19)17-15-12(13(16)18)6-7-20-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWHXGJFOPZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.